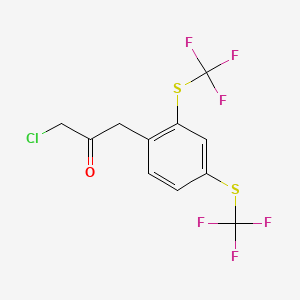
1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-dichlorophenyl trifluoromethyl sulfide with appropriate reagents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes. The chloropropanone moiety can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Uniqueness: 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClF6OS2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
ODIWWYXDWOLCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















